molecular formula C40H54O27 B133411 Maltotriose Peracetate CAS No. 93911-20-7

Maltotriose Peracetate

Cat. No. B133411
CAS RN: 93911-20-7
M. Wt: 966.8 g/mol
InChI Key: NNLVGZFZQQXQNW-BDYSLRNRSA-N
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Description

Maltotriose peracetate refers to maltotriose that has been chemically modified by the addition of acetyl groups to its hydroxyl functionalities. This modification typically aims to protect the hydroxyl groups during subsequent chemical reactions or to alter the physical and chemical properties of the molecule for various applications.

Synthesis Analysis

The synthesis of maltotriose derivatives has been explored in several studies. For instance, the chemical synthesis of a branched oligosaccharide, 6'-alpha-maltosyl-maltotriose, was achieved using a glycosyl acceptor and a glycosyl donor approach . Another study reported the hot acetylation of maltotriose with acetic anhydride and sodium acetate, which resulted in the formation of a maltotriose decaacetate in addition to the principal product, β-maltotriose hendecaacetate .

Molecular Structure Analysis

The molecular structure of maltotriose derivatives has been investigated, revealing that even after the introduction of acetyl groups or other modifications, the glycosidic linkages in these molecules maintain conformations similar to those of other alpha-(1-->4)-linked oligosaccharides . This suggests that the fundamental structure of maltotriose is preserved despite chemical modifications.

Chemical Reactions Analysis

Chemical modifications of maltotriose, such as acetylation, result in the formation of various derivatives with different yields and properties. For example, the synthesis of 6'-alpha-maltosyl-maltotriose involved a condensation reaction followed by debenzylation . In another study, the preparation of 6'- O -trityl-α-maltose heptaacetate involved multiple steps including detritylation, retritylation, and acetylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of maltotriose derivatives are influenced by the degree and pattern of acetylation. For instance, the introduction of acetyl groups can affect the solubility, reactivity, and optical rotation of the molecule . The presence of acetyl groups also impacts the nuclear magnetic resonance (NMR) spectra, which can be used to elucidate the structure of the derivatives .

Scientific Research Applications

Fermentation Efficiency in Brewing

Maltotriose is a significant component in brewing, particularly for enhancing the fermentation process. Efficient fermentation of maltotriose is crucial in brewing since it's the second most abundant sugar in standard wort. Studies have investigated the molecular mechanisms regulating the uptake of maltotriose in yeast, identifying specific transporter genes and their roles in improving maltotriose utilization (Day et al., 2002). Additionally, research on lager yeast strains has focused on identifying genes like MTT1 that improve maltotriose utilization, addressing issues of incomplete fermentation and residual maltotriose in beer (Dietvorst et al., 2005).

Malto-Oligosaccharide Transport

Investigations into the transport of malto-oligosaccharides, like maltotriose, reveal insights into the genetics and biochemistry of yeast strains used in brewing. Understanding the transport mechanisms and genetic factors influencing maltotriose uptake in yeast is crucial for optimizing brewing processes (Salema-Oom et al., 2005).

Chemical Modification and Synthesis

Chemical modification of maltotriose, such as peracetylation, has been explored to create derivatives with potential applications in various fields. The synthesis of peracetylated glycals from maltotriose provides valuable compounds for further research and application in chemistry and biology (Shull et al., 1996).

Enzymatic Hydrolysis and Utilization

The role of enzymes in the hydrolysis and utilization of maltotriose is a key area of study, especially in understanding the metabolism of yeast strains in brewing and other fermentation processes. Research has demonstrated the involvement of specific enzymes and transporters in the efficient hydrolysis of maltotriose, which is critical for improving the fermentation efficiency in industrial applications (Dietvorst et al., 2007).

Maltotriose Binding and Docking Studies

Molecular studies on the binding mechanisms of maltotriose to proteins, such as maltose-binding protein, provide insights into the molecular interactions and processes involved in the transport and metabolism of maltotriose. These studies are essential for understanding the biological role of maltotriose in various organisms (Huang et al., 2015).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLVGZFZQQXQNW-BDYSLRNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467134
Record name Maltotriose Peracetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maltotriose Peracetate

CAS RN

93911-20-7
Record name Maltotriose Peracetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Laignel, C Bliard, G Massiot, JM Nuzillard - Carbohydrate Research, 1997 - Elsevier
… The less complex spectrum of maltotriose peracetate displays three sets of seven spin systems for the predominant a-anomer plus a detectable seven spin system for the upstream '…
Number of citations: 73 www.sciencedirect.com
A Narumi, Y Miura, I Otsuka, S Yamane… - Journal of Polymer …, 2006 - Wiley Online Library
… As one example, maltotriose was reacted with acetic anhydrate in pyridine to give maltotriose peracetate 6c (96.2%), followed by the treatment with piperidine in THF to provide 7c in …
Number of citations: 33 onlinelibrary.wiley.com
TL Arsenault - 1992 - macsphere.mcmaster.ca
"A-band" lipopolysaccharide (LPS) is believed to be widely distributed among serotypes of the bacterium Pseudomonas aeruginosa. The present work is a study of the structural …
Number of citations: 3 macsphere.mcmaster.ca
J Park - 2009 - search.proquest.com
Carbohydrates are the most abundant biomolecules found in living organisms. In addition to their roles such as fuel storage and structural components, carbohydrates encode …
Number of citations: 3 search.proquest.com
G Nagy - 2017 - search.proquest.com
Carbohydrates represent one of the most challenging biomolecule sets to both analyze and purify, especially as compared to other ones, such as nucleic acids and peptides, because …
Number of citations: 0 search.proquest.com
GS Johnson - 1971 - search.proquest.com
Kansas State University, Ph.D., l97l Page 1 72- 1792 JOHNSON, Gary Steven, 1943A MASS SPECTROMETRIC APPROACH TO THE NESTTCATION OF OLIGOSACCHARTDE …
Number of citations: 0 search.proquest.com
G Nagy, T Peng, DEK Kabotsoa, MV Novotny…
Number of citations: 0

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